(R)-alpha-vinylalanine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

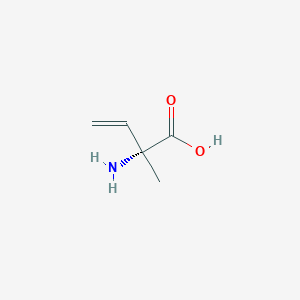

(R)-alpha-vinylalanine, also known as this compound, is a useful research compound. Its molecular formula is C5H9NO2 and its molecular weight is 115.13 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Enzyme Inhibition

One of the significant applications of (R)-alpha-vinylalanine is as an enzyme-activated inhibitor of mammalian ornithine decarboxylase (ODC). ODC is a critical enzyme involved in polyamine biosynthesis, which is essential for cell growth and differentiation. The compound's structure allows it to act as a competitive inhibitor, effectively reducing the enzyme's activity and thus impacting polyamine levels in cells.

Case Study: Inhibition of Ornithine Decarboxylase

- Study Overview : Research has demonstrated that this compound analogs can inhibit ODC with high specificity. This inhibition can lead to reduced tumor growth in cancer models due to decreased polyamine synthesis.

- Findings : The study indicated that these analogs could be utilized in developing cancer therapeutics targeting polyamine metabolism .

Targeted Alpha Therapy

Another promising application of this compound derivatives is in targeted alpha therapy (TAT) for cancer treatment. Compounds labeled with alpha-emitting isotopes can selectively target tumor cells expressing specific amino acid transporters.

Case Study: Astatine-Labeled Phenylalanine

- Research Context : A study investigated the use of astatine-labeled phenylalanine (which can include derivatives of this compound) for treating gliomas. The research focused on the compound's ability to target L-type amino acid transporter 1 (LAT1), which is overexpressed in many tumors.

- Results : The findings showed that the treatment led to significant tumor growth suppression in mouse models, suggesting that this compound derivatives could be effective agents in TAT strategies .

Parahydrogen-Induced Polarization in MRI

This compound has also been explored for its potential use in enhancing nuclear magnetic resonance (NMR) imaging through parahydrogen-induced polarization (PHIP). This technique amplifies the signal of specific molecules, making it easier to detect and analyze them in biological systems.

Applications in Metabolic Imaging

- Overview : Advances in PHIP have allowed for the hyperpolarization of amino acids, including this compound, which can be used for metabolic imaging applications.

- Impact : By improving the signal-to-noise ratio in NMR studies, researchers can gain insights into metabolic processes within tumors, potentially leading to better diagnostic techniques .

属性

CAS 编号 |

109958-86-3 |

|---|---|

分子式 |

C5H9NO2 |

分子量 |

115.13 g/mol |

IUPAC 名称 |

(2R)-2-amino-2-methylbut-3-enoic acid |

InChI |

InChI=1S/C5H9NO2/c1-3-5(2,6)4(7)8/h3H,1,6H2,2H3,(H,7,8)/t5-/m1/s1 |

InChI 键 |

PMCCQCBPRLCNMT-RXMQYKEDSA-N |

SMILES |

CC(C=C)(C(=O)O)N |

手性 SMILES |

C[C@@](C=C)(C(=O)O)N |

规范 SMILES |

CC(C=C)(C(=O)O)N |

同义词 |

3-Butenoicacid,2-amino-2-methyl-,(2R)-(9CI) |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。